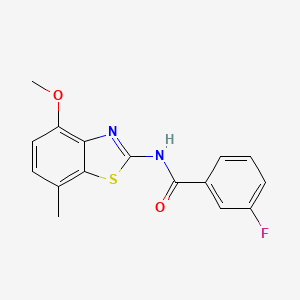

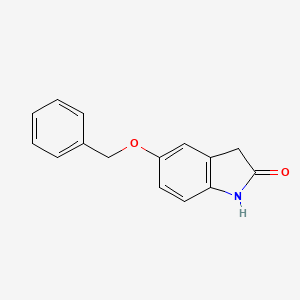

5-(Benzyloxy)indolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Benzyloxy)indolin-2-one is a compound with the molecular formula C15H13NO2 . It is used as a reactant in regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes .

Synthesis Analysis

The synthesis of indolin-2-one derivatives has been reported in various studies . For instance, one study described the synthesis of three series of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code1S/C15H13NO2/c17-15-9-12-8-13 (6-7-14 (12)16-15)18-10-11-4-2-1-3-5-11/h1-9,16-17H,10H2 . Chemical Reactions Analysis

This compound has been used as a reactant in various chemical reactions. For example, it has been used in regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes, selective debenzylation of protective groups using SiliaCat-palladium under mild reaction conditions, and metal-free Friedel-Crafts alkylation reactions .Physical and Chemical Properties Analysis

This compound is a white to light yellow powder . It has a molecular weight of 239.27 .Applications De Recherche Scientifique

Traitement de la maladie d'Alzheimer

Des dérivés de la 5-(benzyloxy)indolin-2-one ont été synthétisés et initialement conçus comme des inhibiteurs de l'acétylcholinestérase (AChE) . Ceci est basé sur la caractéristique structurale du donépézil, un inhibiteur connu de l'AChE qui est actuellement utilisé en clinique pour traiter la maladie d'Alzheimer . Deux composés se sont avérés être les plus puissants pour inhiber l'AChE avec des pourcentages d'inhibition de 51 et 50% lorsqu'ils ont été testés à la concentration de 100µM .

Agent anticancéreux

Une évaluation cytotoxique supplémentaire des composés contre trois lignées cellulaires cancéreuses humaines (SW620, cancer du côlon humain ; PC3, cancer de la prostate ; NCI-H23, cancer du poumon) a révélé que cinq composés présentaient une forte cytotoxicité . Le composé 5g était le plus puissant avec des valeurs IC50 aussi faibles que 0,65µM, encore plus puissant que l'adriamycine, un contrôle positif . Ainsi, le composé 5g serait prometteur pour un développement ultérieur en tant qu'agent anticancéreux .

Piégeage des radicaux libres

Dans le test de piégeage des radicaux libres DPPH, la plupart des composés n'ont montré qu'une faible activité de piégeage . Cela suggère que la this compound et ses dérivés pourraient potentiellement être utilisés dans la recherche liée au stress oxydatif et aux dommages causés par les radicaux libres .

Inhibition du VIH-1

Il a été rapporté que les dérivés de la xanthènone indolique et oxochroménylique, qui pourraient potentiellement inclure des dérivés de la this compound, possédaient des propriétés anti-VIH-1 . Des études de docking moléculaire ont été réalisées pour comprendre leur potentiel en tant qu'agents anti-VIH-1 .

Mécanisme D'action

Target of Action

Indole derivatives, which include 5-(benzyloxy)indolin-2-one, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

A study on indolin-2-one nitroimidazole antibiotics, which are structurally similar to this compound, revealed an unexpected dual mode of action . These compounds inhibit topoisomerase IV, an essential enzyme for DNA replication, and also undergo reductive bioactivation to form damaging reactive species

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Result of Action

Indolin-2-one derivatives with certain substituents have been found to exhibit high antioxidant activity , suggesting that this compound may also have antioxidant properties.

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that indole derivatives, such as 5-(Benzyloxy)indolin-2-one, have diverse biological activities They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Cellular Effects

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that indole derivatives can bind with high affinity to multiple receptors , which could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that indole derivatives can have antioxidant activity , suggesting that this compound could have long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that indole derivatives can have various biological activities , suggesting that the effects of this compound could vary with dosage.

Metabolic Pathways

It is known that indole is involved in the biosynthesis of protective and allelopathic benzoxazinoids in some plants , suggesting that this compound could be involved in similar pathways.

Transport and Distribution

It is known that indole derivatives can bind with high affinity to multiple receptors , suggesting that this compound could interact with transporters or binding proteins and affect its localization or accumulation.

Subcellular Localization

It is known that indole derivatives can bind with high affinity to multiple receptors , suggesting that this compound could be directed to specific compartments or organelles.

Propriétés

IUPAC Name |

5-phenylmethoxy-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15-9-12-8-13(6-7-14(12)16-15)18-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNYTVVGWCZWLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)OCC3=CC=CC=C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156232-24-5 |

Source

|

| Record name | 5-(Benzyloxy)indolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Ethylthio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2556557.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2556563.png)

![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2556565.png)

![N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]furan-2-carboxamide](/img/structure/B2556566.png)

![tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate](/img/structure/B2556567.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2556570.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2556573.png)

![2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)